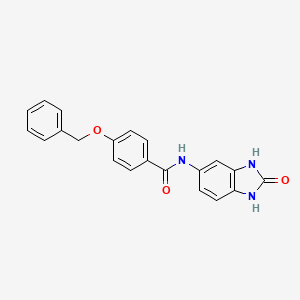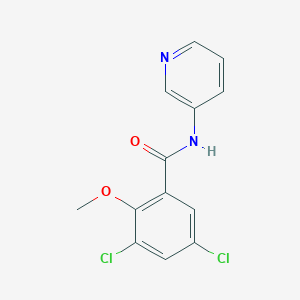![molecular formula C16H25NO2 B4410058 {2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol](/img/structure/B4410058.png)
{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol
描述
{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of new drugs. MPMP belongs to the class of compounds known as beta blockers, which are commonly used to treat various cardiovascular diseases.
作用机制
{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol acts as a beta blocker by binding to beta-adrenergic receptors and inhibiting the action of adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure. By blocking these receptors, this compound reduces the workload of the heart and decreases blood pressure, making it an effective treatment for hypertension and heart failure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action as a beta blocker. By reducing heart rate and blood pressure, this compound can improve cardiac function and reduce the risk of cardiovascular events. It has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to block beta-adrenergic receptors in the brain.
实验室实验的优点和局限性
One of the main advantages of using {2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol in lab experiments is its well-established mechanism of action as a beta blocker. This makes it a useful tool for studying the role of beta-adrenergic receptors in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other beta blockers, which may require higher concentrations to achieve the desired effects.
未来方向
There are several potential future directions for research on {2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol. One area of interest is its potential use in the treatment of anxiety and depression, as beta blockers have been shown to have anxiolytic and antidepressant effects. Another area of interest is the development of more potent and selective beta blockers based on the structure of this compound. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of cardiovascular diseases.
科学研究应用
{2-[3-(4-methyl-1-piperidinyl)propoxy]phenyl}methanol has been extensively studied for its potential application in the treatment of cardiovascular diseases, such as hypertension and heart failure. It has been shown to have a high affinity for beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. This compound has also been investigated for its potential use in the treatment of anxiety and depression, as beta blockers have been shown to have anxiolytic and antidepressant effects.
属性
IUPAC Name |
[2-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-14-7-10-17(11-8-14)9-4-12-19-16-6-3-2-5-15(16)13-18/h2-3,5-6,14,18H,4,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBXPEUZZDHGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(4-iodo-2-methylphenoxy)butyl]morpholine hydrochloride](/img/structure/B4409975.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine](/img/structure/B4409986.png)
![1-{2-[2-(2-benzyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4409991.png)
![1-{4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4409992.png)


![3-[3-(4-acetyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4410023.png)
![1-{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410032.png)
![4-{4-[(4-methylphenyl)thio]butyl}morpholine hydrochloride](/img/structure/B4410040.png)
![methyl 4-{2-[(2,6-diethylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4410046.png)
![1-(2-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4410050.png)
![{2-[3-(8-quinolinyloxy)propoxy]phenyl}methanol](/img/structure/B4410072.png)
![2-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B4410074.png)
![N-(5-chloro-2-hydroxyphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410076.png)